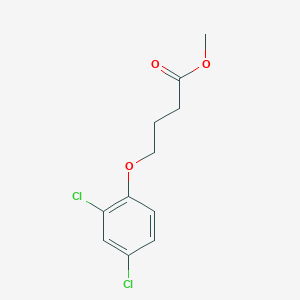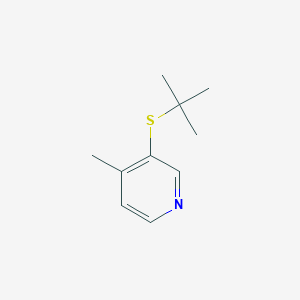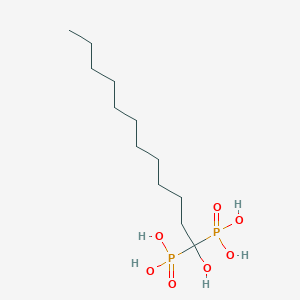
Lauryl alcohol diphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lauryl alcohol diphosphonic acid (LADPA) is a phosphonate derivative of lauryl alcohol, which has gained significant attention due to its potential applications in various fields, including medicine, agriculture, and environmental science. LADPA is a white crystalline powder that is soluble in water, and its chemical formula is C12H28O7P2.
Mecanismo De Acción
The mechanism of action of Lauryl alcohol diphosphonic acid is not fully understood, but it is believed to involve the chelation of metal ions, which can disrupt cellular processes and lead to cell death. Lauryl alcohol diphosphonic acid has also been shown to inhibit the activity of enzymes involved in cell wall synthesis, which may contribute to its antibacterial and antifungal properties.
Efectos Bioquímicos Y Fisiológicos
Lauryl alcohol diphosphonic acid has been shown to have low toxicity and is considered to be safe for use in various applications. In vitro studies have shown that Lauryl alcohol diphosphonic acid can disrupt bacterial and fungal cell membranes, leading to cell death. Lauryl alcohol diphosphonic acid has also been shown to have plant growth-promoting effects, which may be due to its ability to increase the availability of nutrients to plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Lauryl alcohol diphosphonic acid is its low toxicity, which makes it a safe compound to work with in the laboratory. Another advantage is its potential for use in various applications, including medicine, agriculture, and environmental science. One limitation of Lauryl alcohol diphosphonic acid is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
Future research on Lauryl alcohol diphosphonic acid could focus on the development of new applications for this compound, including the development of new antibiotics and antifungal drugs, plant growth regulators, and water treatment agents. Further studies could also be conducted to better understand the mechanism of action of Lauryl alcohol diphosphonic acid, as well as its potential toxicity and environmental impact.
Métodos De Síntesis
Lauryl alcohol diphosphonic acid can be synthesized by the reaction of lauryl alcohol with phosphorus oxychloride and water. The reaction takes place in the presence of a catalyst, such as triethylamine, and the product is then purified by crystallization.
Aplicaciones Científicas De Investigación
Lauryl alcohol diphosphonic acid has been extensively studied for its potential applications in various fields of science. In medicine, Lauryl alcohol diphosphonic acid has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Lauryl alcohol diphosphonic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, Lauryl alcohol diphosphonic acid has been shown to have plant growth-promoting effects, making it a potential candidate for the development of new plant growth regulators. Lauryl alcohol diphosphonic acid has also been studied for its potential use in the control of plant diseases, as it has been shown to have antifungal properties.
In environmental science, Lauryl alcohol diphosphonic acid has been studied for its potential use in water treatment, as it has been shown to have strong chelating properties, which can be used to remove heavy metals from water.
Propiedades
Número CAS |
16610-63-2 |
|---|---|
Nombre del producto |
Lauryl alcohol diphosphonic acid |
Fórmula molecular |
C12H28O7P2 |
Peso molecular |
346.29 g/mol |
Nombre IUPAC |
(1-hydroxy-1-phosphonododecyl)phosphonic acid |
InChI |
InChI=1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19) |
Clave InChI |
KKVZONPEMODBBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Otros números CAS |
16610-63-2 |
Pictogramas |
Corrosive; Environmental Hazard |
Sinónimos |
LAURYL ALCOHOL DIPHOSPHONIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



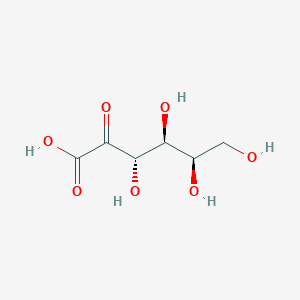
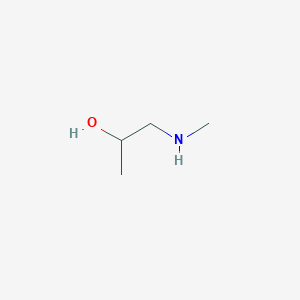
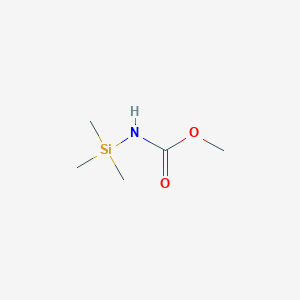
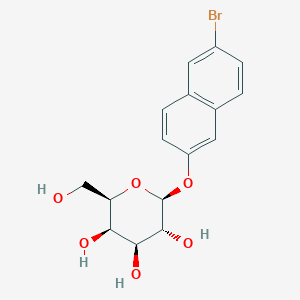
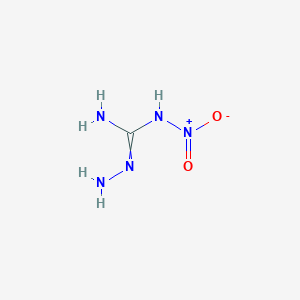
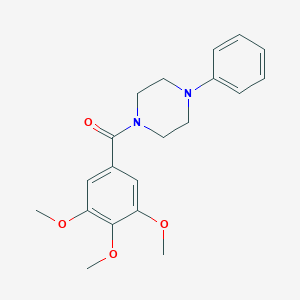
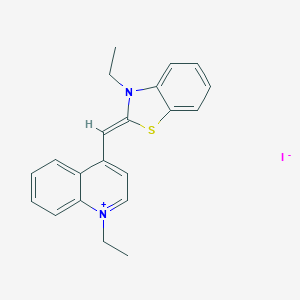
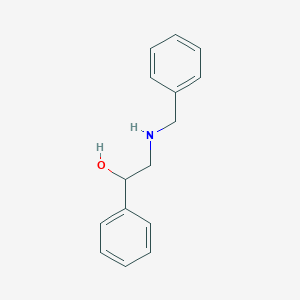
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
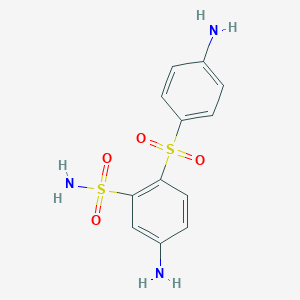
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)
